N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-13-25-14-18(21(27)23-16-9-5-3-6-10-16)20-19(15-25)22(28)26(24-20)17-11-7-4-8-12-17/h4,7-8,11-12,14-16H,2-3,5-6,9-10,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAAZHFFSSWMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclohexyl, phenyl, and propyl groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Group
Substituent Variations at the 5-Position
- Target Compound : Propyl (C3H7).
- Impact : Moderate hydrophobicity balances solubility and membrane penetration.
- 5-Methyl Analog ():
- Shorter alkyl chain (methyl) reduces steric bulk, possibly diminishing hydrophobic interactions.
- 5-(Quinolin-3-yl) Analog (7f; ): Quinoline substituent (C24H18N4O3) introduces planar aromaticity, favoring intercalation or stacking in biological targets (Melting Point: 248–251°C; Yield: 84%) .
Core Modifications and Functional Groups
- Carboxylic Acid Derivative ():
- Replaces carboxamide with carboxylic acid, increasing ionization at physiological pH, which may enhance solubility but reduce cell permeability.
- KEV ():
Key Findings and Implications
- Lipophilicity vs. Solubility : Cyclohexyl and benzyl analogs prioritize lipophilicity for target engagement, while methoxyethyl and carboxylic acid derivatives favor aqueous solubility .
- Synthetic Feasibility : High-yield routes (e.g., 84% for 7f) highlight scalable methodologies for pyrazolopyridine derivatives .
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-3-oxo-2-phenyl-5-propyl-pyrazolo[4,3-c]pyridine-7-carboxamide, and what reaction conditions are critical for optimizing yield and purity?
The synthesis involves multi-step protocols, typically starting with condensation of pyrazole precursors with carbonyl-containing reagents. Key steps include:
- Cyclocondensation : Reacting 5-aminopyrazole derivatives with keto-esters under acidic conditions to form the pyrazolo[4,3-c]pyridine core.
- Substituent Introduction : Alkylation or acylation at the N-7 position using cyclohexyl isocyanate or chloroformate derivatives.
- Propyl Group Incorporation : Nucleophilic substitution at the C-5 position using propyl halides.
Q. Critical Conditions :
- Temperature control (80–120°C) to avoid side reactions.
- Solvent selection (e.g., glacial acetic acid or DMF) to enhance solubility of intermediates.
- Catalysts like sodium acetate for cyclization efficiency.
Yield optimization requires purification via column chromatography and recrystallization from ethyl acetate/ethanol mixtures .
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm; aromatic protons at δ 7.2–7.8 ppm).
- IR : Validate carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and amide N–H bonds at ~3300 cm⁻¹.
- Crystallography :
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of pyrazolo[4,3-c]pyridine derivatives, and how can SHELX software address disorder or twinning?
- Challenges :
- Disordered Side Chains : Propyl and cyclohexyl groups often exhibit rotational freedom, leading to split positions.
- Twinning : Common in monoclinic systems due to pseudo-symmetry.
- Solutions :
Q. How do substituent variations (e.g., cyclohexyl vs. aryl groups) at the N-7 position influence electronic configuration and intermolecular interactions?
- Electronic Effects : Cyclohexyl’s electron-donating nature increases electron density at the amide nitrogen, altering H-bonding capacity.
- Intermolecular Interactions :
Q. What contradictory findings exist regarding the biological activity of pyrazolo[4,3-c]pyridine carboxamides, and how can methodological approaches resolve discrepancies?
- Contradictions :
- Some studies report enzyme inhibition (e.g., kinase targets), while others show no activity due to poor solubility.
- Resolution Strategies :
Q. How can advanced quantum mechanical calculations (e.g., DFT) be integrated with experimental NMR data to resolve ambiguities in tautomeric forms of the 3-oxo-pyrazolo[4,3-c]pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
